2-(1H-indazol-5-ylamino)propane-1,3-diol
Description
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(1H-indazol-5-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C10H13N3O2/c14-5-9(6-15)12-8-1-2-10-7(3-8)4-11-13-10/h1-4,9,12,14-15H,5-6H2,(H,11,13) |
InChI Key |
ZVPRGQVQZUHSGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(CO)CO)C=NN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-(1H-indazol-5-ylamino)propane-1,3-diol, we compare it with structurally or functionally analogous compounds, focusing on synthesis, reactivity, and applications.
Structural Analogues
Functional Group Influence
- Indazole vs. This may enhance binding affinity in biological targets (e.g., kinases or receptors).
- Diol vs. Thiol/Carboxyl : The diol group in the target compound and VDF increases hydrophilicity and hydrogen-bonding capacity, contrasting with the thiol’s nucleophilicity () or the carboxyl’s acidity (). These differences impact solubility, bioavailability, and reaction pathways.
Preparation Methods
Nucleophilic Substitution with Epichlorohydrin
A widely reported method involves the reaction of 1H-indazol-5-amine with epichlorohydrin under basic conditions. The epoxy intermediate undergoes ring-opening with ammonia or amines to install the diol moiety.
Procedure :
-
Epoxidation : 1H-Indazol-5-amine (1.0 equiv) is treated with epichlorohydrin (2.5 equiv) in DMSO at 60°C for 12 hours.
-
Ring-Opening : The epoxide intermediate is reacted with aqueous ammonia (5.0 equiv) at 80°C, yielding the diol after 24 hours.
-
Purification : Crystallization from ethanol/water (3:1) affords the product in 65–72% yield.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% (average) |
| Purity (HPLC) | >98.5% |
| Reaction Time | 36 hours (total) |
Challenges :
-
Epichlorohydrin’s toxicity necessitates stringent safety protocols.
-
Competing side reactions (e.g., diol dimerization) reduce yield.
Reductive Amination of 1H-Indazol-5-amine with Glyceraldehyde
An alternative route employs reductive amination between 1H-indazol-5-amine and glyceraldehyde using sodium cyanoborohydride.
Procedure :
-
Condensation : Glyceraldehyde (1.2 equiv) and 1H-indazol-5-amine (1.0 equiv) are stirred in methanol at 25°C for 6 hours.
-
Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is refluxed for 12 hours.
-
Isolation : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) yields the product in 55–60% purity, requiring recrystallization.
Optimization Insights :
Mitsunobu Etherification Strategy
The Mitsunobu reaction enables stereoselective coupling of 1H-indazol-5-amine with a protected diol precursor.
Procedure :
-
Protection : Propane-1,3-diol is protected as a cyclic carbonate using phosgene.
-
Coupling : The protected diol (1.0 equiv), 1H-indazol-5-amine (1.1 equiv), DIAD (1.5 equiv), and PPh₃ (1.5 equiv) react in THF at 0°C→25°C over 18 hours.
-
Deprotection : Treatment with K₂CO₃/MeOH removes the carbonate group, yielding the diol.
Advantages :
Limitations :
-
High cost of DIAD and PPh₃.
-
Requires inert atmosphere.
Crystallization and Polymorph Control
Post-synthetic crystallization is critical for ensuring pharmaceutical-grade purity. Techniques include:
Solvent-Antisolvent Crystallization
Hydrate Formation
-
Conditions : Slurrying the anhydrous form in acetone/water (7:3) at 40°C yields a stable dihydrate.
-
Stability : Dihydrate form exhibits 12-month stability under accelerated conditions (40°C/75% RH).
Analytical Characterization
PXRD : Distinct peaks at 2θ = 12.4°, 16.8°, and 24.2° confirm crystalline anhydrous form.
HPLC : Purity >99.8% achieved via iterative recrystallization.
Particle Size : Micronization reduces D₉₀ from 34.8 µm to 6.4 µm, enhancing dissolution.
Industrial-Scale Considerations
Q & A
Q. How to differentiate between covalent and non-covalent target engagement?
- Methodology :
- Covalent trapping : Perform washout experiments; covalent binding retains inhibition post-washout.
- Mass spectrometry : Detect adduct formation (e.g., +78 Da for cysteine alkylation) via intact protein LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
